3-(Acetylthio)propionic acid
CAS No.: 41345-70-4
Cat. No.: VC20763931
Molecular Formula: C5H8O3S
Molecular Weight: 148.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 41345-70-4 |
---|---|
Molecular Formula | C5H8O3S |
Molecular Weight | 148.18 g/mol |
IUPAC Name | 3-acetylsulfanylpropanoic acid |
Standard InChI | InChI=1S/C5H8O3S/c1-4(6)9-3-2-5(7)8/h2-3H2,1H3,(H,7,8) |
Standard InChI Key | AYQXANXXZYKTDL-UHFFFAOYSA-N |
SMILES | CC(=O)SCCC(=O)O |
Canonical SMILES | CC(=O)SCCC(=O)O |
Introduction
Overview of 3-(Acetylthio)propionic Acid
3-(Acetylthio)propionic acid, also known as 3-acetylsulfanylpropanoic acid, is an organic compound with significant chemical properties and potential applications in various fields. It is characterized by the presence of a thioether group and an acetyl functional group, which contribute to its unique reactivity and biological activity.
Synthesis and Reactions
The synthesis of 3-(Acetylthio)propionic acid typically involves the reaction of propionic acid derivatives with acetylating agents in the presence of a thiol compound. The specific conditions for synthesis can vary, impacting yield and purity.
Biological Activity
Research has indicated that compounds related to 3-(Acetylthio)propionic acid may exhibit hypolipidemic properties, which are beneficial in managing cholesterol levels. For instance, derivatives of similar structures have shown significant effects on lipid metabolism in animal models, suggesting potential therapeutic applications for conditions like hyperlipidemia.
Applications
Due to its chemical structure, 3-(Acetylthio)propionic acid has potential applications in:
-
Pharmaceuticals: As a precursor or active ingredient in medications aimed at lipid regulation.
-
Biochemistry: In studies related to metabolic pathways involving sulfur-containing compounds.
Safety and Handling
Handling of 3-(Acetylthio)propionic acid requires caution due to its potential health hazards:
-
Toxicity: Harmful if swallowed, causes skin irritation, and may cause serious eye irritation.
Safety Data
Hazard Classification | Description |
---|---|
Acute Toxicity (Oral) | H302: Harmful if swallowed |
Skin Irritation | H315: Causes skin irritation |
Eye Irritation | H319: Causes serious eye irritation |
Respiratory Irritation | H335: May cause respiratory irritation |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume